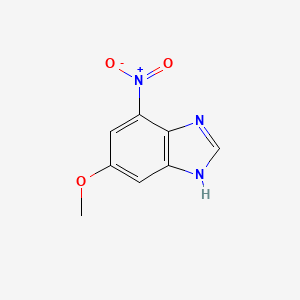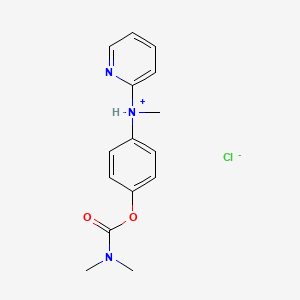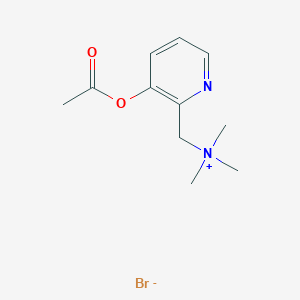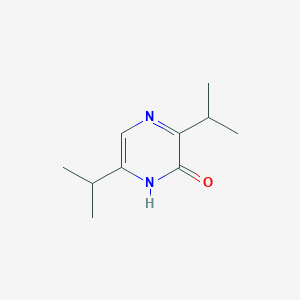![molecular formula C13H16N2O2 B13780395 2,5-Pyrrolidinedione, 1-[2-[(3-methylphenyl)amino]ethyl]- CAS No. 2498-12-6](/img/structure/B13780395.png)
2,5-Pyrrolidinedione, 1-[2-[(3-methylphenyl)amino]ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Pyrrolidinedione, 1-[2-[(3-methylphenyl)amino]ethyl]- is a compound that belongs to the class of pyrrolidinediones. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry . The structure of this compound includes a pyrrolidinedione core with a 3-methylphenylaminoethyl substituent, making it a unique and potentially valuable molecule for various applications.
Métodos De Preparación
The synthesis of 2,5-Pyrrolidinedione, 1-[2-[(3-methylphenyl)amino]ethyl]- typically involves the reaction of succinimide derivatives with appropriate amines. One common method includes the reaction of 2,5-pyrrolidinedione with 3-methylphenylamine in the presence of a suitable catalyst under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
2,5-Pyrrolidinedione, 1-[2-[(3-methylphenyl)amino]ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,5-Pyrrolidinedione, 1-[2-[(3-methylphenyl)amino]ethyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of 2,5-Pyrrolidinedione, 1-[2-[(3-methylphenyl)amino]ethyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparación Con Compuestos Similares
2,5-Pyrrolidinedione, 1-[2-[(3-methylphenyl)amino]ethyl]- can be compared with other similar compounds such as:
2,5-Pyrrolidinedione, 1-methyl-: Known for its use in various chemical reactions and biological studies.
2,5-Pyrrolidinedione, 1-ethyl-: Another derivative with distinct chemical and biological properties.
The uniqueness of 2,5-Pyrrolidinedione, 1-[2-[(3-methylphenyl)amino]ethyl]- lies in its specific substituent, which imparts unique chemical and biological characteristics.
Propiedades
Número CAS |
2498-12-6 |
|---|---|
Fórmula molecular |
C13H16N2O2 |
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
1-[2-(3-methylanilino)ethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C13H16N2O2/c1-10-3-2-4-11(9-10)14-7-8-15-12(16)5-6-13(15)17/h2-4,9,14H,5-8H2,1H3 |
Clave InChI |
RPBLCQZYHVYZMV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NCCN2C(=O)CCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5'-amino-5'-deoxy-N-[(1,1-dimethylethoxy)carbonyl]-2',3'-O-(1-methylethylidene)-Adenosine](/img/structure/B13780330.png)

![3-Pyridinecarbonitrile, 5-[(3-chlorophenyl)azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-1-(phenylamino)-](/img/structure/B13780346.png)



![Diisooctyl 4,4'-[(1,1,3,3-tetrabutyldistannoxane-1,3-diyl)bis(oxy)]bis[4-oxobut-2-EN-1-oate]](/img/structure/B13780378.png)
![1-[3-Methyl-4-(methylamino)phenyl]ethanone](/img/structure/B13780385.png)
![1-Amino-2-[(2-chlorophenyl)methyl]guanidine;hydroiodide](/img/structure/B13780392.png)



